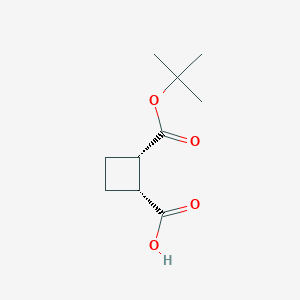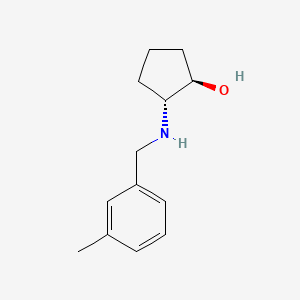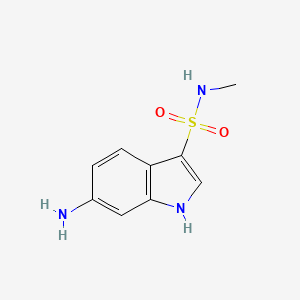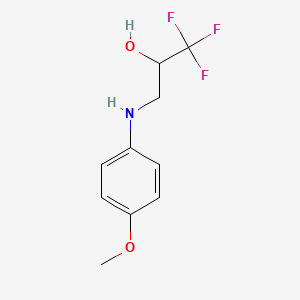
(1S,2S)-1-Amino-4-nitro-2,3-dihydro-1H-inden-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-1-Amino-4-nitro-2,3-dihydro-1H-inden-2-ol is a chiral organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a nitro group, and a hydroxyl group attached to an indane backbone. Its stereochemistry is defined by the (1S,2S) configuration, which plays a crucial role in its reactivity and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-4-nitro-2,3-dihydro-1H-inden-2-ol typically involves multi-step organic reactions. One common method starts with the nitration of indane to introduce the nitro group. This is followed by a series of steps including reduction, protection, and functional group transformations to introduce the amino and hydroxyl groups in the desired stereochemistry. The reaction conditions often involve the use of strong acids, bases, and reducing agents under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Catalysts and advanced purification techniques such as chromatography and crystallization are used to achieve the desired enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-1-Amino-4-nitro-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane, room temperature.
Reduction: Hydrogen gas, palladium on carbon, room temperature to moderate heat.
Substitution: Acyl chlorides, base (e.g., triethylamine), solvents like dichloromethane.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a diamine derivative.
Substitution: Formation of amides or other substituted products.
Applications De Recherche Scientifique
(1S,2S)-1-Amino-4-nitro-2,3-dihydro-1H-inden-2-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalysis.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1S,2S)-1-Amino-4-nitro-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets. The amino and nitro groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The compound’s stereochemistry allows it to fit into chiral active sites, modulating biological pathways and exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Shares similar functional groups but differs in the backbone structure.
(1S,2S)-Cyclohexane-1,2-diamine: Similar in having amino groups but lacks the nitro and hydroxyl groups.
Uniqueness
(1S,2S)-1-Amino-4-nitro-2,3-dihydro-1H-inden-2-ol is unique due to its indane backbone combined with the specific arrangement of amino, nitro, and hydroxyl groups. This unique structure imparts distinct reactivity and interaction profiles, making it valuable in specialized applications.
Propriétés
Formule moléculaire |
C9H10N2O3 |
|---|---|
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
(1S,2S)-1-amino-4-nitro-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C9H10N2O3/c10-9-5-2-1-3-7(11(13)14)6(5)4-8(9)12/h1-3,8-9,12H,4,10H2/t8-,9-/m0/s1 |
Clé InChI |
RDFQIUZNFXWRIJ-IUCAKERBSA-N |
SMILES isomérique |
C1[C@@H]([C@H](C2=C1C(=CC=C2)[N+](=O)[O-])N)O |
SMILES canonique |
C1C(C(C2=C1C(=CC=C2)[N+](=O)[O-])N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1,1'-biphenyl]-4-yloxy}-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B13352800.png)


![3-[(benzylsulfanyl)methyl]-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352807.png)
![tert-butyl 2-((2R,4R)-4-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13352812.png)
![Benzenesulfonylfluoride, 4-[3-(2-chloro-5-nitrophenoxy)propoxy]-](/img/structure/B13352822.png)








